molecular formula C17H15F2N3O3 B2554364 N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 473445-09-9

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2554364
CAS No.: 473445-09-9
M. Wt: 347.322
InChI Key: NZIYHVHOYHXPLY-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound featuring a quinoxaline core fused with a tetrahydro ring system and an acetamide side chain substituted with a difluoromethoxy phenyl group. This structural motif is critical for its biological activity, particularly in targeting metalloproteinases (MMPs) and other enzyme systems. The compound has been studied as a lead molecule in the inhibition of MMP-9, a key enzyme implicated in cancer metastasis and angiogenesis . Its design leverages the quinoxaline scaffold’s ability to interact with hydrophobic enzyme pockets, while the difluoromethoxy group enhances metabolic stability and bioavailability .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c18-17(19)25-11-7-5-10(6-8-11)20-15(23)9-14-16(24)22-13-4-2-1-3-12(13)21-14/h1-8,14,17,21H,9H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIYHVHOYHXPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxalinone Core: The synthesis begins with the preparation of the tetrahydroquinoxalinone core through a cyclization reaction. This step involves the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a phenol derivative with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

    Coupling of the Two Fragments: The final step involves the coupling of the tetrahydroquinoxalinone core with the difluoromethoxyphenyl derivative. This is typically achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the tetrahydroquinoxalinone moiety to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential pharmacological properties are explored for drug development. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulation of Receptors: The compound may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and interfering with replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The compound belongs to a broader class of N-substituted acetamide derivatives with quinoxaline or pyrimidine cores. Key structural analogues and their comparative properties are outlined below:

Compound Core Structure Substituents Primary Target Potency (Kd/IC₅₀) Reference
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxaline 4-(difluoromethoxy)phenyl, acetamide MMP-9 hemopexin-like domain Lead compound
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) Hexahydroquinazoline 4-fluorophenyl, butanamide, thioether linkage MMP-9 hemopexin-like domain 320 nM
2-{(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11) Tetrahydroquinoxaline 3,4-dichlorophenyl sulfonyl, imidazole-linked phenyl Bradykinin B1 receptor Sub-nM affinity
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxaline 4-ethoxyphenyl, acetamide Not reported N/A
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline-pyrimidine hybrid Chlorophenyl, thiopyrimidine, diphenylquinoxaline Anticancer activity IC₅₀ ~10 µM

Functional and Pharmacological Comparisons

  • MMP-9 Inhibition : The lead compound and its analogue 3c both target the hemopexin-like domain of MMP-9, but 3c exhibits superior specificity (Kd = 320 nM) due to its hexahydroquinazoline core and thioether linkage, which enhance hydrophobic interactions . The parent compound’s difluoromethoxy group improves solubility but reduces binding affinity compared to 3c .
  • Receptor Antagonism: Compound 11 shares the tetrahydroquinoxaline core but incorporates a sulfonyl group and imidazole moiety, redirecting its activity toward the Bradykinin B1 receptor with sub-nanomolar affinity . This highlights the structural flexibility of the quinoxaline-acetamide scaffold in diversifying target profiles.
  • Anticancer Activity: Compound 4a demonstrates moderate cytotoxicity (IC₅₀ ~10 µM) in vitro, attributed to its dual quinoxaline-pyrimidine structure and thiouracil-derived side chain . In contrast, the lead compound’s MMP-9 inhibition indirectly suppresses tumor invasion and angiogenesis, suggesting divergent mechanisms of action.

Physicochemical Properties

  • Metabolic Stability: The difluoromethoxy group in the lead compound reduces oxidative metabolism compared to non-fluorinated analogues, as observed in pharmacokinetic studies .

Research Findings and Implications

  • MMP-9 Targeting : The lead compound and 3c inhibit MMP-9 homodimerization at 500 nM, effectively blocking fibrosarcoma cell invasion and angiogenesis in preclinical models .
  • Therapeutic Limitations : While 3c shows higher potency, its synthetic complexity and lower yield (42–61% in analogues) pose scalability challenges compared to the parent compound .
  • Structural Insights : X-ray crystallography of Compound 11 reveals that the sulfonyl group stabilizes a unique binding pose in the B1 receptor, underscoring the importance of substituent engineering for target selectivity .

Biological Activity

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound characterized by its complex structure, featuring a difluoromethoxy group attached to a phenyl ring and linked to a tetrahydroquinoxaline derivative through an acetamide bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C19H19F2N3O3
Molecular Weight 379.333 g/mol
CAS Number 894019-51-3
SMILES FC(F)Oc1ccc(NC(=O)NC2CN(C(=O)C2)c3ccc(F)cc3)cc1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group enhances the compound's binding affinity to specific receptors and enzymes, potentially leading to inhibition or activation of critical biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies involving human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), this compound exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells .

In Vivo Studies

In vivo studies have further supported the potential therapeutic applications of this compound. Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analyses revealed significant apoptosis in tumor tissues treated with the compound.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various quinoxaline derivatives found that this compound had a higher potency than traditional antibiotics against resistant bacterial strains.
  • Anticancer Activity Assessment : A comparative analysis of different derivatives showed that this compound not only inhibited cancer cell proliferation but also induced apoptosis through the activation of caspase pathways in treated cells .

Summary of Biological Activities

Activity Type Effectiveness Mechanism
Antimicrobial Effective against bacteriaInhibition of cell wall synthesis
Anticancer Cytotoxic to cancer cellsInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

  • Methodological Guidance :

  • Begin with functionalization of the tetrahydroquinoxaline core via condensation reactions, as seen in analogous quinazolinone syntheses .
  • Introduce the difluoromethoxyphenyl group via nucleophilic substitution or coupling reactions, using potassium carbonate in DMF for deprotonation (similar to methods in and ).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts .
  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. What are the recommended techniques for structural characterization of this compound?

  • Methodological Guidance :

  • Use ¹H/¹³C NMR to verify substituent positions (e.g., difluoromethoxy group δ ~6.8–7.2 ppm for aromatic protons; tetrahydroquinoxaline carbonyl at δ ~170 ppm) .
  • Confirm tautomeric forms (e.g., 3-oxo vs. enol) via IR spectroscopy (C=O stretch ~1680–1720 cm⁻¹) and X-ray crystallography (if crystalline) .
  • Employ HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~400–450 m/z depending on substituents) .

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Guidance :

  • Test solubility in DMSO (commonly used for stock solutions; up to 10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%) .
  • For aqueous insolubility, consider co-solvents (e.g., ethanol, cyclodextrins) or nanoparticle encapsulation to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoxaline derivatives?

  • Methodological Guidance :

  • Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding to proposed targets (e.g., kinases, GPCRs) .
  • Reconcile discrepancies by comparing experimental conditions (e.g., serum concentration, incubation time) and batch-to-batch compound purity .

Q. How can computational modeling predict the compound’s metabolic stability?

  • Methodological Guidance :

  • Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., difluoromethoxy group’s susceptibility to oxidative defluorination) .
  • Simulate CYP450 interactions (e.g., CYP3A4/2D6) via docking studies (AutoDock Vina) to prioritize in vitro microsomal stability assays .

Q. What experimental designs mitigate tautomerism-related analytical variability?

  • Methodological Guidance :

  • Stabilize tautomers by conducting analyses in non-polar solvents (e.g., CDCl₃ for NMR) or at low temperatures (−20°C) .
  • Use dynamic HPLC with chiral columns to separate tautomeric forms and quantify ratios .

Q. How to elucidate the reaction mechanism of the tetrahydroquinoxaline core formation?

  • Methodological Guidance :

  • Track intermediates via in situ FTIR to identify key steps (e.g., cyclization vs. oxidation) .
  • Perform DFT calculations (Gaussian 16) to model transition states and compare with experimental kinetic data (Arrhenius plots) .

Critical Analysis of Evidence

  • and provide foundational synthetic protocols for analogous acetamide derivatives, but adjustments (e.g., protecting groups for the difluoromethoxy moiety) are needed for the target compound.
  • and highlight tautomerism as a key challenge, requiring advanced analytical validation.
  • emphasizes computational-aided reaction design to optimize synthetic efficiency, reducing trial-and-error approaches.

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